molecular formula C20H16BrN5O4 B2608782 2-(5-bromo-2-methoxyphenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 888426-11-7

2-(5-bromo-2-methoxyphenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2608782
CAS RN: 888426-11-7
M. Wt: 470.283
InChI Key: OOAHJUGNBFSXAL-UHFFFAOYSA-N
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Description

2-(5-bromo-2-methoxyphenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H16BrN5O4 and its molecular weight is 470.283. The purity is usually 95%.
BenchChem offers high-quality 2-(5-bromo-2-methoxyphenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-bromo-2-methoxyphenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Metabolite Identification

Research on similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has focused on understanding their metabolism in living organisms. For instance, Kanamori et al. (2002) studied the in vivo metabolism of 2C-B in rats, identifying several metabolites and suggesting two main metabolic pathways (Kanamori et al., 2002).

Synthesis and Structural Analysis

The synthesis of related complex organic compounds is a key area of research. Deady and Devine (2006) explored the synthesis of novel annulated products from aminonaphthyridinones, highlighting the diverse potential of such compounds in scientific research (Deady & Devine, 2006). Additionally, Shishkina et al. (2018) examined polymorphic modifications of a related compound, showcasing the importance of structural analysis in drug development (Shishkina et al., 2018).

Radiotracer Development for PET Imaging

Compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, developed by Katoch-Rouse and Horti (2003), demonstrate the potential of related compounds in developing radiotracers for positron emission tomography (PET) imaging (Katoch-Rouse & Horti, 2003).

Anticancer Research

Zhao et al. (2018) synthesized a series of compounds, including 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-caboxamide derivatives, to evaluate their antiproliferative activities against human cancer cell lines. This kind of research underscores the potential of such compounds in developing new cancer treatments (Zhao et al., 2018).

Coordination Compounds and Biological Activity

Gulea et al. (2019) studied the synthesis, structure, and biological activity of coordination compounds of Cobalt(II), Nickel(II), and Copper(II) with N-(Methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine Carbothioamides. Such research highlights the intersection of inorganic chemistry and biology, especially in the context of antimicrobial and antifungal activity (Gulea et al., 2019).

properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN5O4/c1-29-12-6-4-11(5-7-12)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)13-9-10(21)3-8-14(13)30-2/h3-9H,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAHJUGNBFSXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=CC(=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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